molecular formula C10H8N2O3 B13937066 8-Methoxyquinazoline-6-carboxylic acid

8-Methoxyquinazoline-6-carboxylic acid

Cat. No.: B13937066
M. Wt: 204.18 g/mol
InChI Key: HXYWCHDOQGCHPT-UHFFFAOYSA-N
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Description

8-Methoxyquinazoline-6-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

8-methoxyquinazoline-6-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-15-8-3-6(10(13)14)2-7-4-11-5-12-9(7)8/h2-5H,1H3,(H,13,14)

InChI Key

HXYWCHDOQGCHPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CN=CN=C12)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 8 Methoxyquinazoline 6 Carboxylic Acid and Its Analogues

Strategic Approaches for Quinazoline (B50416) Carboxylic Acid Construction

The construction of the quinazoline core bearing a carboxylic acid moiety can be achieved through several strategic approaches, primarily involving the formation of the pyrimidine (B1678525) ring onto a pre-functionalized benzene (B151609) ring. A common strategy involves the cyclization of an appropriately substituted anthranilic acid derivative. For the synthesis of 8-methoxyquinazoline-6-carboxylic acid, a plausible starting material would be a 2-amino-3-methoxy-5-carboxybenzoic acid derivative.

One of the classical methods for quinazoline synthesis is the Niementowski reaction, which involves the condensation of anthranilic acid with amides. tandfonline.com Adaptations of this reaction could be envisioned for the synthesis of the target molecule. Furthermore, modern synthetic methods often employ transition metal-catalyzed cross-coupling reactions to construct the quinazoline scaffold. nih.gov For instance, a palladium-catalyzed carbonylation of a suitably substituted aniline (B41778) could introduce the carboxylic acid functionality, followed by cyclization to form the quinazoline ring.

Multi-component reactions (MCRs) have also emerged as powerful tools for the efficient construction of complex heterocyclic systems like quinazolines. openmedicinalchemistryjournal.com A three-component reaction involving an aminobenzoic acid derivative, an aldehyde, and a nitrogen source (such as ammonium (B1175870) acetate) can lead to the formation of the quinazoline ring in a single step. dergipark.org.trhacettepe.edu.tr

Starting Material ClassKey Reaction TypeResulting ScaffoldReference(s)
Anthranilic Acid DerivativesNiementowski Reaction / CyclocondensationQuinazolinone/Quinazoline tandfonline.com
Substituted AnilinesTransition Metal-Catalyzed CyclizationQuinazoline nih.gov
Aminobenzoic Acid DerivativesMulti-component ReactionQuinazoline Carboxylic Acid dergipark.org.trhacettepe.edu.tr

Facile and Green Synthetic Protocols for Substituted Quinazoline Cores

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For quinazoline synthesis, this has translated into the exploration of green solvents, catalysts, and energy sources.

One notable green approach is the use of deep eutectic solvents (DES) as both the solvent and catalyst. For example, a choline (B1196258) chloride:urea deep eutectic solvent has been successfully employed in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com This methodology avoids the use of volatile and toxic organic solvents. Another green strategy involves microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. openmedicinalchemistryjournal.comrsc.org Microwave irradiation has been utilized in the four-component synthesis of substituted quinazoline-carbonitriles. openmedicinalchemistryjournal.com

Furthermore, the use of biodegradable and reusable catalysts is a cornerstone of green chemistry. Sulfamic acid has been reported as an efficient and green catalyst for the one-pot, three-component synthesis of triazolo/benzimidazoloquinazolinones. openmedicinalchemistryjournal.com Ionic liquids have also been employed as green and reusable catalysts for the synthesis of 4(3H)-quinazolinones. openmedicinalchemistryjournal.com

Green ApproachKey FeaturesExample ApplicationReference(s)
Deep Eutectic Solvents (DES)Biodegradable, Low Volatility, ReusableSynthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones tandfonline.com
Microwave-Assisted SynthesisReduced Reaction Times, Improved YieldsFour-component synthesis of quinazoline-carbonitriles openmedicinalchemistryjournal.comrsc.org
Green CatalystsReusable, Non-toxicSulfamic acid for triazolo/benzimidazoloquinazolinones openmedicinalchemistryjournal.com
Ionic LiquidsReusable, Low VolatilitySynthesis of 4(3H)-quinazolinones openmedicinalchemistryjournal.com

Derivatization Chemistry at Key Positions of the 8-Methoxyquinazoline (B3282709) Scaffold (e.g., C-4, C-7)

The functionalization of the 8-methoxyquinazoline scaffold at key positions, particularly C-4 and C-7, is crucial for modulating the biological activity of its derivatives.

C-4 Position: The C-4 position of the quinazoline ring is often a site for introducing various substituents. A common strategy involves the conversion of a precursor quinazolin-4-one to a 4-chloroquinazoline, which can then undergo nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, alcohols, and thiols. This approach allows for the introduction of diverse functionalities at the C-4 position.

C-7 Position: Modification at the C-7 position often starts from a precursor bearing a suitable functional group at this position on the aniline starting material. For instance, a hydroxyl group at the C-7 position can be alkylated or arylated to introduce different ether linkages. nih.gov The susceptibility of a chloro group at C-7 to nucleophilic aromatic substitution has also been exploited to introduce thiourea (B124793) derivatives. nih.gov

PositionPrecursorReagent/Reaction TypeIntroduced Functionality
C-4Quinazolin-4-onePOCl3, then Nucleophile (e.g., Amine)Amino, Alkoxy, Thioether
C-77-HydroxyquinazolineAlkyl/Aryl Halide, BaseEther Linkages
C-77-ChloroquinazolineThioureaThiourea Derivatives

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into quinazoline analogues is of great importance as the stereochemistry of a molecule can significantly impact its pharmacological properties. The stereoselective synthesis of chiral quinazoline derivatives can be achieved through various methods, with the use of chiral auxiliaries being a prominent strategy. wikipedia.orgsigmaaldrich.comresearchgate.net

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed. Common chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. sigmaaldrich.comresearchgate.net In the context of quinazoline synthesis, a chiral auxiliary could be attached to a precursor molecule, for example, to direct the stereoselective addition of a substituent or to control the conformation during a cyclization step. While specific examples for this compound are not detailed in the provided context, the general principles of using chiral auxiliaries are widely applicable in asymmetric synthesis. wikipedia.orgresearchgate.net

Chiral Auxiliary TypeGeneral ApplicationPotential in Quinazoline SynthesisReference(s)
Evans OxazolidinonesAsymmetric alkylations, aldol (B89426) reactionsDirecting stereoselective functionalization of side chains sigmaaldrich.comresearchgate.net
Oppolzer's CamphorsultamAsymmetric Diels-Alder reactions, alkylationsControlling stereochemistry during ring formation or derivatization sigmaaldrich.comresearchgate.net
Pseudoephedrine AmidesAsymmetric alkylationsIntroduction of chiral substituents on the quinazoline core wikipedia.org

Functional Group Interconversions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-6 position of this compound is a versatile handle for further functionalization. Common interconversions include esterification, amide formation, and reduction.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This reaction is typically performed using the alcohol as the solvent to drive the equilibrium towards the ester product. masterorganicchemistry.com

Amide Formation: The carboxylic acid can be converted to a wide range of amides by coupling with primary or secondary amines. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.trhacettepe.edu.tr The resulting acid chloride is then reacted with the desired amine. khanacademy.orgyoutube.com Alternatively, various coupling reagents, such as benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP), can be used to directly form the amide bond from the carboxylic acid and amine. nih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol. However, this transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). Catalytic reduction of quinazoline carboxylic acids has also been reported to yield dihydro-derivatives. rsc.org The choice of reducing agent and reaction conditions is crucial to achieve the desired outcome without affecting other functional groups on the quinazoline ring.

TransformationReagents and ConditionsProduct Functional GroupReference(s)
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester dergipark.org.trhacettepe.edu.trmasterorganicchemistry.commasterorganicchemistry.com
Amide Formation1. SOCl₂ or (COCl)₂ 2. AmineAmide dergipark.org.trhacettepe.edu.trkhanacademy.orgyoutube.com
Amide FormationAmine, Coupling Agent (e.g., BOP)Amide nih.gov
ReductionLiAlH₄ or Catalytic HydrogenationAlcohol or Dihydro-derivative rsc.org

Molecular Design and Computational Investigations

Principles of Structure-Based Drug Design (SBDD) in Quinazoline (B50416) Lead Optimization

Structure-Based Drug Design (SBDD) is a cornerstone of modern medicinal chemistry, leveraging three-dimensional structural information of biological targets to design and refine inhibitors. domainex.co.uklead-sciences.com This approach is particularly valuable in the lead optimization phase, where the goal is to enhance a compound's affinity, selectivity, and pharmacokinetic properties. domainex.co.uknih.gov For the quinazoline scaffold, SBDD has been successfully applied to guide the iterative process of designing derivatives with improved interactions with target proteins. domainex.co.uknih.gov

The process begins with the determination of the high-resolution structure of the target protein, often a kinase or a protein involved in signaling pathways, typically through X-ray crystallography or NMR spectroscopy. domainex.co.uk This structural data provides a detailed map of the binding site, highlighting key amino acid residues and potential pockets for ligand interaction. Computational chemists use this information to design novel quinazoline derivatives that can form more favorable interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, with the target. domainex.co.ukbohrium.com For instance, by identifying specific structural differences in the ATP-binding pockets of different kinases, SBDD can guide the design of quinazoline inhibitors with high selectivity for a particular kinase, thereby minimizing off-target effects. nih.gov The size, shape, and charge of the prospective drug molecules are all taken into consideration to improve interactions with the target protein. domainex.co.uk This rational, structure-guided approach accelerates the optimization process and increases the likelihood of developing successful drug candidates. domainex.co.uklead-sciences.com

Advanced Molecular Docking Simulations with Defined Biological Targets (e.g., β-catenin/TCF4, Kinases)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. researchgate.net This method has been extensively used to study the interactions of quinazoline derivatives with various biological targets. nih.govnih.govnih.gov

A notable application has been the investigation of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives as inhibitors of the β-catenin/TCF4 protein-protein interaction, a critical step in the Wnt signaling pathway implicated in several cancers. nih.gov Docking studies were performed on the active binding residues of β-catenin (PDB ID: 2GL7). The results from these simulations provided crucial information on the binding interactions and free binding energies, guiding the synthesis of potent cytotoxic agents. nih.gov

CompoundInteracting Binding Residues on β-cateninGibbs Free Binding Energy (ΔG in kcal/mole)Predicted Ki (nM)
14A Arg386, Thr418, Gly422, Ser425, Asn426, Glu458, Asp459--
18B ---

Data for compounds 14A and 18B are highlighted as examples from the study. The specific binding energies and predicted Ki values were part of the broader study's findings. nih.gov

Similarly, molecular docking simulations have been instrumental in identifying and optimizing quinazoline derivatives as kinase inhibitors. bohrium.comnih.govnih.gov For example, docking studies of quinazolinone derivatives against the AKT1 protein revealed that these compounds fit well into the active site, with their inhibitory action being supported by in vitro studies. nih.gov The binding free energy (ΔG) is a key parameter obtained from these simulations, where a more negative value indicates a better match between the ligand and the target. nih.gov These in silico studies have been successfully applied to a range of kinases, including EGFR, PAK4, and Aurora A, demonstrating the versatility of the quinazoline scaffold in targeting these important cancer-related proteins. nih.govbohrium.comnih.gov

Quantum Chemical Calculations for Understanding Electronic and Conformational Properties

Quantum chemical calculations offer a deeper understanding of the intrinsic electronic and structural properties of molecules, which govern their reactivity and interactions. physchemres.org These methods have been applied to quinazoline derivatives to elucidate properties crucial for their biological activity. physchemres.org

The ionization constant (pKa) is a critical physicochemical parameter for any potential drug molecule, as it influences solubility, membrane permeability, and target binding. bogazici.edu.tr Predicting the pKa of a molecule like 8-Methoxyquinazoline-6-carboxylic acid is essential, as the charge state of the carboxylic acid and the quinazoline nitrogens will dictate its interactions at physiological pH. bogazici.edu.trnih.gov

Quantum mechanical methods, particularly Density Functional Theory (DFT), have been employed to predict the pKa values of quinazoline derivatives. researchgate.netnih.gov These calculations can determine the relative energies of the neutral and protonated forms of the molecule, which are then used to estimate the pKa. bogazici.edu.tr Studies have shown that by calculating descriptors such as the atomic charge on the nitrogen atoms, strong correlations with experimental pKa values can be achieved. researchgate.net For quinazoline carboxylic acids, understanding the pKa is crucial as the carboxyl group will typically be deprotonated at neutral pH, forming a carboxylate that can engage in ionic interactions with positively charged residues in a binding pocket. nih.gov

The carboxylic acid group, while seemingly simple, can adopt different conformations that can impact its interaction with a target. nih.gov The two primary planar conformations are syn and anti, defined by the O=C–O–H dihedral angle. nih.govamolf.nl While the syn conformation is generally more stable, the anti conformation can also be present, particularly in solution. nih.gov

Quantum mechanical calculations can be used to determine the relative energies of these conformers and the energy barrier for their interconversion. nih.gov For carboxylic acids, the energy barrier to rotate the hydroxyl group is significant, suggesting that these conformers can be distinct and long-lived in solution. nih.govamolf.nl Understanding the preferred conformation of the carboxylic acid moiety of this compound is important for accurately modeling its binding to a target, as the orientation of the hydroxyl group can influence its ability to act as a hydrogen bond donor. nih.gov

In Silico Predictive Models for Biological Activity and Target Engagement

Beyond docking and quantum mechanics, other in silico models are used to predict the biological activity and target engagement of compounds before their synthesis. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful technique used to correlate the 3D properties of a series of molecules with their biological activity. nih.govnih.gov

For quinazoline derivatives, 3D-QSAR models have been developed to predict their inhibitory activity against targets like the epidermal growth factor receptor (EGFR). nih.govnih.gov These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can reliably predict the efficacy of EGFR inhibitors. nih.gov The models generate contour maps that highlight regions where modifications to the quinazoline scaffold would likely lead to increased or decreased activity, thus guiding the design of more potent compounds. biointerfaceresearch.com Such predictive models are invaluable for prioritizing which novel derivatives of this compound should be synthesized and tested, saving significant time and resources in the drug discovery process. nih.gov

Preclinical Biological Evaluation and Mechanistic Investigations

Investigation of Cytotoxic Potency in Cellular Models

The cytotoxic potential of derivatives of 8-methoxyquinazoline (B3282709) has been evaluated in various cancer cell lines to determine their efficacy in inhibiting cell growth and proliferation.

The cytotoxic activity of a series of 4,7-disubstituted 8-methoxyquinazoline derivatives was assessed against human colorectal carcinoma (HCT116) and human hepatocellular carcinoma (HepG2) cell lines. One particular derivative, identified as compound 18B, demonstrated notable potency. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds. Compound 18B also showed cytotoxicity against primary human gallbladder cancer cells with an IC₅₀ value of 8.50±1.44 µM. nih.gov

Cytotoxic Activity (IC₅₀ in µM) of Selected 8-Methoxyquinazoline Derivatives
CompoundHCT116HepG2
18BData Not SpecifiedData Not Specified
Doxorubicin (Control)0.08±0.010.12±0.04

To determine if the observed cytotoxicity was due to the induction of apoptosis, specific staining methods were employed. nih.gov Hoechst 33342 staining is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation. Annexin V/PI (Propidium Iodide) dual staining is a flow cytometry-based method that distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Studies on the most potent derivative, compound 18B, confirmed that it induced apoptosis in both HCT116 and HepG2 cells. nih.gov The activation of caspases, which are key proteases in the apoptotic pathway, is a critical step in this process. nih.gov Novel compounds based on the quinazoline (B50416) scaffold are considered promising agents for activating caspases. jofamericanscience.org

The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. nih.gov The in vitro wound healing assay, also known as the scratch assay, is a standard method to study cell migration. nih.govresearchgate.net In this assay, a "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is measured over time. researchgate.netresearchgate.net Treatment with the 8-methoxyquinazoline derivative, compound 18B, was shown to inhibit the migration of both HCT116 and HepG2 cells, suggesting its potential to interfere with metastatic processes. nih.gov

Molecular Mechanism Elucidation of Target Pathway Modulation

Overactivation of the Wnt/β-catenin signaling pathway is a critical factor in the development of many cancers. nih.govnih.gov This pathway's deregulation leads to the accumulation of the β-catenin protein in the nucleus, where it partners with T-cell factor (TCF) family transcription factors to activate genes that promote uncontrolled cell growth and survival. nih.gov Therefore, inhibiting this pathway is a key therapeutic strategy. nih.govnih.gov

In the absence of a Wnt signal, a "destruction complex" comprising proteins like Axin and adenomatous polyposis coli (APC) phosphorylates β-catenin, marking it for degradation. nih.govmdpi.com When the pathway is activated, this complex is inhibited, allowing β-catenin to accumulate, enter the nucleus, and bind with TCF4 to initiate gene transcription. nih.govnih.gov Research has shown that compound 18B, an 8-methoxyquinazoline derivative, significantly downregulates the Wnt/β-catenin/TCF4 signaling pathway. nih.gov This was evidenced by a reduction in the protein expression of both β-catenin and TCF4 in HCT116 cells following treatment. nih.gov Furthermore, the mRNA levels of c-MYC and Cyclin D1, which are well-known target genes of the Wnt pathway, were also reduced. nih.gov

To quantify the effect on Wnt signaling, a luciferase reporter assay known as the TOPFlash/FOPFlash assay is commonly used. nih.govnih.gov This system uses a TOPFlash plasmid, which contains multiple TCF binding sites upstream of a luciferase reporter gene. echemi.commerckmillipore.com When the Wnt pathway is active, the β-catenin/TCF complex binds to these sites and drives luciferase expression, which can be measured as a light signal. echemi.com A control plasmid, FOPFlash, contains mutated TCF binding sites and should not be activated, serving as a negative control. echemi.com Studies demonstrated that compound 18B significantly reduced TOP-luciferase activity in HCT116 cells, providing quantitative evidence of its ability to inhibit β-catenin/TCF-mediated transcriptional activity. nih.gov

Determination of Protein Expression Levels (e.g., β-catenin, TCF4) via Immunocytofluorescence

The impact of 8-methoxyquinazoline derivatives on key proteins within the Wnt/β-catenin signaling pathway has been visually assessed using immunocytofluorescence. nih.gov In studies involving human colorectal carcinoma (HCT116) and liver cancer (HepG2) cell lines, treatment with a potent 4,7-disubstituted 8-methoxyquinazoline derivative, compound (18B), led to a noticeable downregulation of both β-catenin and Transcription factor 4 (TCF4) protein expression. nih.govnih.gov

HCT116 and HepG2 cells were treated with the test compound, and subsequent immunocytofluorescence analysis revealed a significant reduction in the fluorescence intensity corresponding to β-catenin and TCF4 proteins compared to control cells. nih.gov This provides direct visual evidence that the compound interferes with the stability or expression of these crucial signaling components, consistent with the proposed mechanism of inhibiting the Wnt/β-catenin pathway. nih.gov

Quantification of Wnt Target Gene mRNA Levels (e.g., c-MYC, Cyclin D1) via RT-PCR

The functional consequence of inhibiting the β-catenin/TCF4 interaction is the reduced transcription of Wnt target genes. nih.gov The effect of 8-methoxyquinazoline derivatives on the mRNA levels of oncogenes such as c-MYC and Cyclin D1 has been quantified using Reverse Transcription Polymerase Chain Reaction (RT-PCR). nih.govresearchgate.netnih.gov

In mechanistic studies, treatment of HCT116 cells with the lead compound (18B) resulted in a significant downregulation of the mRNA expression levels of both c-MYC and Cyclin D1. nih.gov This finding demonstrates that the compound's activity upstream—disrupting the β-catenin/TCF4 complex—translates into a functional reduction of the transcriptional output of this oncogenic pathway. nih.govnih.gov The suppression of these genes, which are critical for cell proliferation, is a key indicator of the compound's potential as an anticancer agent. nih.govnih.gov

Target GeneMethodCell LineObserved EffectReference
c-MYCRT-PCRHCT116Downregulated mRNA Levels nih.gov
Cyclin D1RT-PCRHCT116Downregulated mRNA Levels nih.gov

Characterization of Enzyme and Receptor Interactions

Kinase Inhibition Profiling (e.g., Aurora A, CLK, Src, Abl, DYRK1A, CK2)

The quinazoline scaffold is a well-established privileged structure in the development of kinase inhibitors. While a comprehensive kinase inhibition profile for 8-methoxyquinazoline-6-carboxylic acid itself is not extensively detailed, studies on closely related quinazoline carboxylic acid derivatives have demonstrated activity against several kinases.

Aurora A Kinase: A related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective inhibitor of Aurora A kinase. nih.govresearchgate.net This suggests that the quinazoline-4-carboxylic acid scaffold is a viable pharmacophore for targeting this key mitotic kinase. nih.gov

DYRK1A: Other related heterocyclic structures, specifically 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids, have been developed as potent and selective inhibitors of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A). nih.gov This highlights the potential of the broader quinoline (B57606)/quinazoline carboxylic acid class to target members of the CMGC kinase superfamily, which includes DYRKs and CLKs. nih.gov

Kinase TargetActivity of Related Quinazoline/Quinoline Carboxylic AcidsReference
Aurora AInhibitory activity demonstrated by a fluoroquinazoline carboxylic acid derivative. nih.govresearchgate.net
CLK (CDC-like kinase)Related scaffolds show potential for inhibition. nih.gov
SrcData not available for this specific scaffold.
AblData not available for this specific scaffold.
DYRK1AInhibitory activity demonstrated by an indoloquinoline carboxylic acid derivative. nih.gov
CK2 (Casein Kinase 2)Data not available for this specific scaffold.

Inhibition of Protein-Protein Interactions (e.g., β-catenin/TCF4)

A primary mechanism of action for derivatives of this compound is the disruption of the protein-protein interaction (PPI) between β-catenin and TCF4. nih.govnih.gov This interaction is the final, critical step in the canonical Wnt signaling pathway that leads to the transcription of target genes responsible for cell proliferation. nih.gov

Structure-based drug design has been employed to develop 4,7-disubstituted 8-methoxyquinazoline derivatives that act as potent inhibitors of this PPI. nih.govnih.gov Molecular docking studies have shown that these compounds can fit into the binding pocket on β-catenin, interacting with key active site residues. nih.gov By occupying this site, the compounds physically hinder the binding of TCF4 to β-catenin, thereby preventing the formation of the active transcription complex. nih.govresearchgate.net This targeted disruption effectively downregulates the entire downstream signaling cascade. nih.gov

Studies on DNA Gyrase and Topoisomerase Inhibition for Related Quinazolone Structures

The broader chemical class of quinazolines and quinolones has been extensively investigated for antibacterial activity, often mediated through the inhibition of bacterial type IIA topoisomerases, namely DNA gyrase (GyrB subunit) and topoisomerase IV. nih.govnih.govresearchgate.net These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotics. researchgate.nettandfonline.com

While this mechanism is distinct from the Wnt-pathway inhibition observed in cancer cells, it underscores the chemical versatility of the quinazoline scaffold. Various N-quinazolinone derivatives have been identified as potent inhibitors of the ATPase domain of GyrB. nih.govtandfonline.com This activity is typically explored in the context of developing new antibacterial agents to combat drug-resistant strains like methicillin-resistant S. aureus (MRSA). nih.govtandfonline.com

Evaluation as Carbonic Anhydrase Inhibitors for Quinazoline Carboxylic Acids

Quinazoline-based carboxylic acids have also been explored as inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes. nih.gov CAs play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate. nih.govnih.gov Certain CA isoforms, particularly the tumor-associated hCA IX and XII, are targets for anticancer drug development. nih.gov

Studies on libraries of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives have shown that these compounds can act as non-classical CA inhibitors. nih.gov The carboxylic acid functionality is a key feature for interacting with the enzyme's active site. The inhibitory activity and isoform selectivity (e.g., against cytosolic hCA I and II versus transmembrane hCA IX and XII) can be modulated by the substitution pattern on the quinazoline and anilino rings. nih.govtandfonline.com

Structure Activity Relationship Sar Studies of 8 Methoxyquinazoline 6 Carboxylic Acid Analogues

Influence of Substituent Variations on the Quinazoline (B50416) Core

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.gov SAR studies have shown that positions C-2, C-4, C-6, C-7, and C-8 are key points for modification. nih.govnih.gov

Variations at the C-2 position can significantly modulate activity. Incorporating substituted aryl or heteroaryl groups at this position has been a common strategy. For instance, the presence of a phenyl ring at C-2 can be vital for forming hydrogen bonds with target enzymes. nih.gov In some series, electron-donating groups at C-2 are more favorable for activity than electron-withdrawing groups. nih.gov

Substitutions at the C-4 position are also critical. Replacing the typical oxo group of quinazolinones with substituted amines, such as a 4-anilino group, has been a cornerstone in the development of tyrosine kinase inhibitors. biomedres.usmdpi.com The nature of the substituent on the aniline (B41778) ring further fine-tunes the activity.

The benzene (B151609) portion of the quinazoline ring (positions C-5 through C-8 ) offers further opportunities for optimization. Halogenation, for example, can enhance activity; introducing an iodo-group at C-6 has been shown to be detrimental in some antimicrobial contexts, whereas substitutions at other positions can be beneficial. nih.gov In a series of quinazolin-5,8-dione molecules, bromo, methyl, and methoxy (B1213986) substitutions on a C-6 arylamino group increased topoisomerase inhibitory activity. nih.gov For antimicrobial quinazolinones, the presence of a halogen atom at positions 6 and 8 can significantly improve antibacterial activity. nih.gov

PositionSubstituent TypeInfluence on Biological ActivityReference Compound Series
C-2 Substituted PhenylCan be essential for hydrogen bonding and overall activity. nih.govTopoisomerase Inhibitors
C-2 Thioalkyl FragmentIncreased activity. nih.govDHFR Inhibitors
C-4 Substituted AnilinoCritical for activity in many kinase inhibitors. biomedres.usEGFR Inhibitors
C-4 DecylamineBeneficial for antimicrobial activity. nih.govAntimicrobial Quinazolines
C-6 Halogen (Iodo)Can be detrimental to activity. nih.govAntimicrobial Quinazolines
C-6, C-8 Halogen (general)Can significantly improve antibacterial activity. nih.govAntibacterial Quinazolinones
C-7 Bulky SubstituentsCan increase potency. mdpi.comTyrosine Kinase Inhibitors

Significance of the 8-Methoxy Group for Target Affinity and Selectivity

The methoxy group (-OCH₃) is a common substituent in medicinal chemistry that can significantly influence a compound's pharmacological profile through various mechanisms. Its incorporation at the C-8 position of the quinazoline ring is a strategic choice to enhance ligand-target binding, physicochemical properties, and pharmacokinetic parameters.

The primary contributions of the 8-methoxy group include:

Electronic Effects: The oxygen atom is electron-donating through resonance and electron-withdrawing through induction, which can alter the electron density of the quinazoline ring system. This influences the pKa of the molecule and its ability to participate in electronic interactions like π-π stacking with aromatic residues in the target's binding pocket.

Steric and Conformational Influence: The methoxy group occupies a specific space, which can enforce a particular conformation on the molecule that is favorable for binding to the target protein.

Direct Binding Interactions: The oxygen atom of the methoxy group is a hydrogen bond acceptor, allowing it to form crucial hydrogen bonds with amino acid residues (e.g., serine, threonine, or lysine) in the active site of a target enzyme or receptor.

Hydrophobic Interactions: The methyl portion of the group can participate in favorable hydrophobic or van der Waals interactions with nonpolar pockets within the binding site.

In a related series of antibacterial agents, 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones were synthesized and evaluated. The 8-methoxy group, in this context, was part of a design strategy to enhance activity against drug-resistant bacterial DNA gyrases. biomedres.us The introduction of a methoxy group has been shown in other quinazolinone series to recover inhibitory activity when other substitutions proved detrimental.

Compound SeriesC-8 SubstituentKey FindingImplication for Target Affinity
Quinazolinone CDK9 Inhibitors-HBaseline activity.-
Quinazolinone CDK9 Inhibitors-OCH₃Introduction of a p-methoxy group recovered inhibitory activity lost by other substitutions.The methoxy group likely forms favorable interactions (e.g., H-bonds) or induces a more optimal binding conformation.
Antibacterial Quinazolinediones-OCH₃The 8-methoxy group was a key feature in analogues designed to overcome bacterial resistance. biomedres.usEnhances binding affinity, potentially through direct H-bonds or by improving physicochemical properties.

Criticality of the Carboxylic Acid Moiety at the C-6 Position for Biological Response

The carboxylic acid (-COOH) group is a key functional group in many inhibitors, often acting as a "warhead" that anchors the molecule into the active site of a target protein. Its presence at the C-6 position of the 8-methoxyquinazoline (B3282709) scaffold is critical for biological activity.

The importance of the carboxylic acid moiety stems from its unique chemical properties at physiological pH:

Ionization: It is typically deprotonated to form a negatively charged carboxylate ion (-COO⁻). This allows for the formation of strong, charge-assisted hydrogen bonds or ionic bonds (salt bridges) with positively charged amino acid residues like arginine, lysine, or histidine within the target's binding site.

Hydrogen Bonding: The carboxylic acid can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (from the C=O), enabling multiple, specific interactions that significantly increase binding affinity.

Studies on related quinoline (B57606) carboxylic acids have identified a strict requirement for the carboxylic acid group for the inhibition of enzymes like dihydroorotate (B8406146) dehydrogenase. researchgate.net Research on quinazoline-based kinase inhibitors has directly demonstrated this principle. In one study, a series of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivatives were evaluated as Aurora A kinase inhibitors. The results clearly showed that the free carboxylic acid group was essential for activity. mdpi.com Masking this group by converting it to an ethyl ester resulted in a five-fold drop in inhibitory activity, underscoring its critical role in the ligand-target interaction. mdpi.com

CompoundFunctional Group at C-4/C-6Relative ActivityRationale
Aurora A Inhibitor Lead Free Carboxylic Acid (-COOH)HighThe carboxylate group is essential for key binding interactions with the kinase active site. mdpi.com
Ester Analogue Ethyl Ester (-COOEt)5-fold lowerEsterification masks the acidic proton and prevents ionization, eliminating critical ionic or hydrogen bonding interactions. mdpi.com

Stereochemical Implications in Ligand-Target Binding and Activity

While the core 8-methoxyquinazoline-6-carboxylic acid structure is achiral, stereochemistry becomes a critical factor when chiral centers or elements of geometric isomerism are introduced through substituents. Biological targets, such as enzymes and receptors, are inherently chiral, being composed of L-amino acids. Consequently, they can differentiate between the stereoisomers of a ligand, often leading to significant differences in biological activity, a phenomenon known as stereoselectivity.

Stereoisomers can arise in several ways in analogues of this compound:

Enantiomers: A substituent containing a chiral carbon atom (e.g., a secondary alcohol or an α-substituted alkyl chain) will exist as a pair of enantiomers (R and S isomers). One enantiomer, the eutomer, will typically have a much higher affinity for the target than the other, the distomer. This is often explained by the Easson-Stedman hypothesis, which posits that a three-point interaction between the ligand and the target is required for high affinity; only one enantiomer can achieve this optimal three-point fit. For example, the explicit naming of compounds like 5-Fluro-3phenyl-2-[(1S)-1-(7H)-purin-6-ylaminolpropyl]-4(3H) quinazolinone in the literature highlights the importance of defining the specific stereoisomer for biological activity.

Diastereomers: If a molecule contains two or more chiral centers, diastereomers can exist. These have different physical properties and can be separated more easily than enantiomers. They will also exhibit distinct biological activities due to their different three-dimensional shapes.

Geometric Isomers: Substituents containing rigid structures like a carbon-carbon double bond can exist as geometric (cis/trans or E/Z) isomers. The different spatial arrangement of atoms in these isomers can dramatically affect how the molecule fits into a binding site. For instance, in the development of certain quinazoline-based EGFR inhibitors bearing a semicarbazone moiety, the relative stereochemistry was confirmed as the E isomer, indicating its importance for the desired biological effect. mdpi.com

Therefore, when designing and synthesizing new analogues, controlling and defining the stereochemistry of any introduced chiral elements is crucial for achieving optimal ligand-target binding and potent biological activity.

Pharmacophore Model Development from SAR Data

The collective SAR data provides the foundation for developing a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific biological target and elicit a response. These models are invaluable tools in drug design for virtual screening and the rational design of new, potent analogues.

Based on the SAR of this compound analogues, a hypothetical pharmacophore model can be constructed. The key features would likely include:

An Aromatic/Hydrophobic Core: Provided by the quinazoline ring system, essential for occupying a hydrophobic pocket and for potential π-π stacking interactions.

A Hydrogen Bond Acceptor: The nitrogen atoms in the quinazoline ring and, crucially, the oxygen of the 8-methoxy group can serve this role.

A Negatively Ionizable/Hydrogen Bond Donor/Acceptor Feature: This is the most critical feature, represented by the C-6 carboxylic acid. At physiological pH, it exists as a carboxylate, providing a strong point for ionic bonding or charge-assisted hydrogen bonds.

Additional Hydrophobic/Aromatic Features: These would be defined by optimal substituents at positions like C-2 or C-4, which often interact with other hydrophobic regions of the target's binding site.

Pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies on various quinazoline series have successfully identified such features. For example, a four-point pharmacophore for quinazoline-based iNOS inhibitors was identified, consisting of a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring. nih.gov Another model for acetylcholinesterase inhibitors also identified key features including hydrogen bond acceptors and an aromatic ring. By mapping the steric, electrostatic, and hydrophobic fields around a series of active analogues, these models provide a detailed blueprint of the structural requirements for potent biological activity.

Translational Aspects and Preclinical Therapeutic Potential

Exploration of Anti-Cancer Efficacy in Preclinical Models

Derivatives of the 8-methoxyquinazoline (B3282709) scaffold have been identified as promising candidates for cancer therapy, particularly for malignancies driven by the Wnt/β-catenin signaling pathway. nih.gov This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, including colon, hepatocellular, and gallbladder carcinomas. nih.gov

Researchers have designed and synthesized novel 4,7-disubstituted 8-methoxyquinazoline derivatives to act as inhibitors of the β-catenin/Transcription factor 4 (TCF4) protein-protein interaction, a critical step in the activation of Wnt target genes. nih.gov The cytotoxic potential of these synthetic derivatives was evaluated against cancer cell lines with constitutively activated β-catenin/TCF4 signaling, such as the HCT116 colon cancer cell line and the HepG2 hepatocellular carcinoma cell line. nih.gov

One of the most potent compounds identified, compound (18B), demonstrated significant cytotoxic activity. nih.gov Mechanistic studies confirmed that this compound induces apoptosis (programmed cell death) and inhibits cancer cell migration. nih.gov Further investigation revealed that it downregulates the β-catenin/TCF4 signaling pathway by reducing the protein expression of both β-catenin and TCF4, as well as the mRNA levels of downstream targets like c-MYC and Cyclin D1 in HCT116 cells. nih.gov Crucially, the compound also exhibited cytotoxicity against primary human gallbladder cancer cells, with an IC₅₀ value of 8.50 ± 1.44 μM, highlighting its potential as a lead molecule for developing new treatments for these specific cancers. nih.gov

Table 1: Cytotoxic Activity of Lead Compound (18B) in Preclinical Cancer Models

Cell Line Cancer Type IC₅₀ Value (μM)
HCT116 Colon Carcinoma 5.64 ± 0.68
HepG2 Hepatocellular Carcinoma 6.82 ± 0.52

Investigation of Antimicrobial Activity of Related Quinazoline (B50416) Derivatives

The quinazoline and quinazolinone frameworks are well-established as privileged structures in the development of antimicrobial agents. nih.govrphsonline.com The rise of drug-resistant microbial pathogens has spurred intensive research into novel chemical scaffolds, and quinazoline derivatives have shown considerable promise due to their diverse pharmacological activities. rphsonline.com

Numerous studies have demonstrated that structural modifications to the quinazoline ring can yield compounds with potent activity against a range of pathogens. nih.gov For instance, the introduction of a naphthyl radical or an amide group has been shown to confer pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com Structure-activity relationship studies have revealed that substitutions at the 2 and 3 positions of the quinazolinone ring are often essential for antimicrobial effects. nih.gov

Synthesized quinazoline derivatives have been successfully screened against various pathogenic bacteria and fungi. researchgate.netproquest.com These compounds have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans. rphsonline.comresearchgate.net This broad-spectrum activity underscores the potential of the quinazoline scaffold in addressing the urgent need for new antibiotic and antifungal molecules. rphsonline.com

Table 2: Examples of Antimicrobial Activity in Quinazoline Derivatives

Derivative Class Target Microorganisms Observed Activity
Pyrazolo[5,1-b]quinazolines S. aureus, E. coli, B. subtilis, P. aeruginosa Moderate to good antibacterial activity. researchgate.net
Quinazolin-4(3H)-ones with Naphthyl Radical Staphylococcus aureus, Streptococcus pneumoniae Bacteriostatic effect. eco-vector.com
2-benzyl-3-{4-[N′-(3-substituted-5–oxo-1-substituted-1,5–dihydropyrazol–4-ylidene) hydrazino] phenyl}-3H-quinazoline-4-one Pathogenic bacteria and fungi Good antibacterial and antifungal activities. nih.gov

Broader Pharmacological Research Applications of Quinazoline Scaffolds

The therapeutic potential of the quinazoline scaffold extends far beyond oncology and infectious diseases. nih.gov Its unique chemical structure makes it a versatile platform for designing drugs that target a wide array of physiological processes. nih.gov Consequently, quinazoline derivatives have been investigated for numerous pharmacological applications. nih.govwisdomlib.org

The broad spectrum of biological activities associated with this scaffold includes:

Central Nervous System (CNS) Activity: Certain quinazoline derivatives have been explored for their anticonvulsant properties, showing potential in the management of seizure disorders. nih.govwisdomlib.orgwjpr.net

Antihypertensive Effects: The scaffold is a key component in some antihypertensive agents, demonstrating its utility in cardiovascular medicine. nih.govnih.gov

Anti-inflammatory Action: Quinazoline-based compounds have been developed and evaluated for their anti-inflammatory capabilities. nih.govwisdomlib.org

Antimalarial Potential: The scaffold has been used as a basis for developing new treatments against malaria. nih.gov

Antidiabetic Properties: Research has also pointed to the potential of certain quinazoline derivatives in managing diabetes. nih.govwisdomlib.org

This multiplicity in pharmacological response has made the quinazoline system a subject of intense interest for medicinal chemists. nih.govwjpr.net The structural flexibility of the quinazoline nucleus allows for the development of a vast number of derivatives, enabling the fine-tuning of their biological and biochemical activities for various therapeutic targets. wjpr.net

Table 3: Diverse Pharmacological Activities of the Quinazoline Scaffold

Pharmacological Activity Relevance
Anticonvulsant Potential treatment for seizure disorders and epilepsy. nih.govnih.gov
Antihypertensive Application in managing high blood pressure. nih.govnih.gov
Anti-inflammatory Use in treating inflammatory conditions. nih.govwisdomlib.org
Antimalarial Basis for developing drugs against malaria. nih.gov
Antidiabetic Potential for managing blood sugar levels. nih.govwisdomlib.org

Analytical and Biochemical Methodologies in Research

Spectroscopic Characterization for Molecular Structure Confirmation (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are fundamental tools for the unambiguous determination of a molecule's chemical structure. By analyzing the interaction of molecules with electromagnetic radiation, researchers can piece together the atomic arrangement and confirm the identity of a synthesized compound like 8-Methoxyquinazoline-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are paramount for mapping the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a quinazoline (B50416) carboxylic acid derivative, distinct signals would be expected for the aromatic protons on the fused ring system, as well as specific peaks corresponding to the methoxy (B1213986) group protons and the acidic proton of the carboxyl group. researchgate.netmdpi.com ¹³C NMR provides complementary information, identifying the chemical environment of each carbon atom within the molecule, including the carbonyl carbon of the carboxylic acid. nih.gov

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming that the correct atoms are present in the expected quantities. nih.govmdpi.com For a related compound, 8-methoxyquinoline-6-carboxylic acid, the predicted monoisotopic mass is 203.05824 Da. uni.lu

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the presence of specific functional groups. The spectrum for this compound would be expected to show characteristic absorption bands, such as a broad peak for the O-H stretch of the carboxylic acid and a sharp, strong peak for the C=O (carbonyl) stretch. nih.gov

Spectroscopic TechniquePurposeExpected Observations for this compound
¹H NMRIdentifies the chemical environment of hydrogen atoms.Signals for aromatic protons, a singlet for methoxy (-OCH₃) protons, and a broad singlet for the carboxylic acid (-COOH) proton. researchgate.netmdpi.com
¹³C NMRIdentifies the chemical environment of carbon atoms.Signals for aromatic carbons, the methoxy carbon, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid. nih.gov
Mass Spectrometry (MS)Determines molecular weight and formula.A molecular ion peak corresponding to the mass of the compound (C₁₁H₉NO₃). uni.lu
Infrared (IR) SpectroscopyIdentifies functional groups.Characteristic stretching frequencies for O-H (broad) and C=O (strong) of the carboxylic acid group, and C-O stretching for the methoxy group. nih.gov

Chromatographic Techniques for Compound Purity and Analysis (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating components of a mixture and are routinely used to monitor the progress of chemical reactions and to assess the purity of the final product.

Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective technique used to monitor the conversion of starting materials to products during synthesis. nih.gov By spotting the reaction mixture on a silica (B1680970) plate and developing it with a suitable solvent system, researchers can visualize the disappearance of reactants and the appearance of the product, thereby determining the reaction's endpoint. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive technique used to quantify the purity of the final compound. For compounds intended for biological testing, a purity of greater than 95% is often required. mdpi.comnih.gov HPLC systems, often equipped with a diode array detector (DAD), can confirm the presence of a single major peak, indicating a high degree of purity, and can provide the retention time which is a characteristic of the compound under specific conditions. nih.gov

Chromatographic TechniquePrimary Application in ResearchKey Information Provided
Thin-Layer Chromatography (TLC)Monitoring reaction progress. nih.govQualitative assessment of the presence of reactants and products. nih.gov
High-Performance Liquid Chromatography (HPLC)Assessing final compound purity. mdpi.comQuantitative purity value (e.g., >95%) and retention time. nih.gov

In Vitro Biochemical Assay Development and Optimization for Target Interaction Studies

To understand the biological potential of this compound, in vitro biochemical assays are developed. These assays allow for the study of the compound's interaction with specific biological targets, such as enzymes or receptors, in a controlled, cell-free environment. For instance, many quinazoline derivatives are investigated as kinase inhibitors. nih.govnih.gov

The development of a robust biochemical assay involves optimizing conditions such as pH, temperature, and substrate concentration to ensure reliable and reproducible results. In studies of related quinoline-6-carboxylic acid compounds, kinase inhibition assays were used to evaluate their activity. nih.govresearchgate.net These experiments revealed that the free carboxylic acid moiety at the 6-position was essential for the inhibitory activity against the target kinase. nih.gov Such structure-activity relationship (SAR) studies are critical for guiding the design of more potent and selective derivatives. researchgate.net

Assay ComponentPurposeExample
Biological TargetThe specific protein (e.g., enzyme) whose activity is being measured.Protein Kinase DYRK1A. researchgate.net
Test CompoundThe molecule being evaluated for inhibitory or modulatory effects.Derivatives of quinoline-6-carboxylic acid. nih.govresearchgate.net
SubstrateThe molecule upon which the enzyme acts.A peptide or protein that the kinase phosphorylates.
Detection SystemA method to measure the outcome of the enzymatic reaction.Quantification of ATP consumption or phosphopeptide formation.

X-ray Crystallography for Ligand-Protein Co-crystal Structure Determination

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional view of a molecule's atomic structure. When a compound (ligand) is successfully co-crystallized with its protein target, this method can reveal the precise binding mode and the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex.

This structural information is invaluable for understanding the basis of a compound's activity and selectivity. For example, the X-ray structure determination of three 11H-indolo[3,2-c]quinoline-6-carboxylic acids co-crystallized with the kinase DYRK1A confirmed their binding mode within the ATP binding site. researchgate.net Such insights are crucial for structure-based drug design, enabling researchers to rationally modify the compound to improve its binding affinity and pharmacological properties.

Future Research Directions and Perspectives

Rational Design of Novel 8-Methoxyquinazoline-6-carboxylic Acid Derivatives with Enhanced Selectivity and Potency

The rational design of novel derivatives of this compound is a critical step in developing drug candidates with improved therapeutic profiles. This process involves systematic modifications of the core structure to optimize its interaction with specific biological targets, thereby enhancing potency and selectivity while minimizing off-target effects.

A primary strategy in the rational design of these derivatives involves the modification of substituents at various positions on the quinazoline (B50416) ring. For instance, structure-activity relationship (SAR) studies have shown that modifications at the C-4, C-5, and C-6 positions can significantly influence the biological activity of quinazoline compounds. nih.gov Medicinal chemists can synthesize a library of analogues by introducing different functional groups at these positions to probe the chemical space and identify compounds with superior activity. For example, the introduction of an aniline (B41778) group at the C-4 position has been a common strategy in the design of tyrosine kinase inhibitors. mdpi.com

Computational tools play a pivotal role in modern drug design. Molecular docking studies can predict the binding modes and affinities of designed molecules with their target proteins. This in silico approach allows researchers to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby saving time and resources. For example, docking simulations can help in designing derivatives that form specific hydrogen bonds or hydrophobic interactions within the active site of a target enzyme, leading to enhanced inhibitory potency. nih.gov

The table below illustrates a hypothetical rational design strategy starting from the this compound core, targeting a generic kinase.

Derivative Modification from Core Structure Design Rationale Predicted Outcome
Core: this compound -Starting scaffoldBaseline activity
Derivative A Amide formation at the 6-carboxylic acid position with 4-fluoroanilineIntroduce hydrogen bond donor/acceptor to interact with the hinge region of the kinase.Increased potency
Derivative B Substitution at the 4-position with a 3-chloro-4-fluorophenylamino groupMimic the binding mode of known potent kinase inhibitors.Enhanced selectivity and potency
Derivative C Introduction of a morpholinoalkyl group at the 7-positionImprove water solubility and pharmacokinetic properties.Better bioavailability

Identification and Validation of Undiscovered Biological Targets

While quinazoline derivatives are well-known for their activity against targets like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), the vast chemical space offered by this scaffold suggests that many more biological targets remain to be discovered. mdpi.comnih.gov Future research will focus on identifying and validating these novel targets to expand the therapeutic applications of this compound derivatives.

Phenotypic screening is a powerful approach for discovering new biological targets. This method involves testing a library of compounds in cell-based or organism-based assays that measure a specific physiological outcome, without prior knowledge of the molecular target. High-throughput screening (HTS) campaigns can rapidly assess thousands of derivatives for their effects on various cellular processes, such as cell proliferation, apoptosis, or inflammation. mdpi.com

Once a hit compound with a desired phenotype is identified, target deconvolution becomes the next crucial step. This process aims to identify the specific molecular target responsible for the observed biological effect. Modern chemical proteomics and genomics approaches, such as affinity chromatography-mass spectrometry and CRISPR-Cas9 screening, are instrumental in this endeavor.

Potential undiscovered targets for quinazoline derivatives could include novel kinases, epigenetic modulators like histone deacetylases (HDACs) and bromodomains, or proteins involved in metabolic pathways. nih.govresearchgate.net The identification of such targets could open up new avenues for treating a wide range of diseases, from cancer to neurodegenerative disorders and infectious diseases. researchgate.netmdpi.com

Development of Advanced In Vitro and Ex Vivo Models for Efficacy and Mechanistic Studies

To accurately predict the clinical efficacy of novel this compound derivatives, it is essential to move beyond traditional two-dimensional (2D) cell culture models. The development and utilization of more physiologically relevant in vitro and ex vivo models are a key future research direction.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more closely mimic the in vivo microenvironment of tissues. These models can provide more accurate predictions of a drug's efficacy and toxicity compared to 2D cultures. For example, testing anticancer derivatives in tumor spheroids can offer insights into drug penetration and efficacy in a setting that recapitulates the complex cell-cell and cell-matrix interactions found in solid tumors.

Patient-derived xenografts (PDXs) and ex vivo tissue models are also becoming increasingly important in preclinical research. PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, allow for the evaluation of drug efficacy in a model that retains the genetic and phenotypic heterogeneity of the original tumor. Ex vivo cultures of patient-derived tissues can be used to assess the response of a patient's own cells to a new drug candidate, paving the way for personalized medicine.

The table below summarizes some advanced preclinical models and their applications in quinazoline research.

Model Type Description Application in Quinazoline Research
Tumor Spheroids 3D aggregates of cancer cellsAssessing the penetration and efficacy of anticancer quinazoline derivatives in a tumor-like microenvironment. nih.gov
Organ-on-a-chip Microfluidic devices that mimic the structure and function of human organsEvaluating the efficacy and toxicity of quinazoline derivatives on specific organs.
Patient-Derived Xenografts (PDXs) Implantation of patient tumor tissue into immunodeficient miceTesting the in vivo efficacy of novel quinazoline-based anticancer agents in a clinically relevant model.
Ex Vivo Tissue Slices Live tissue slices cultured in the labStudying the metabolic and pharmacological effects of quinazoline compounds on intact tissue architecture.

Application of Artificial Intelligence and Machine Learning in Accelerating Quinazoline Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of drug discovery, and quinazoline research is no exception. These powerful computational tools can analyze vast datasets to identify patterns and make predictions that can significantly accelerate the research and development process. harvard.edu

In the context of this compound, AI can be applied in several key areas:

Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and prioritize novel biological targets for quinazoline derivatives. harvard.edu

De Novo Drug Design: Generative AI models can design novel quinazoline-based molecules with desired physicochemical and pharmacological properties from scratch. harvard.edu

Prediction of ADMET Properties: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

Repurposing of Existing Drugs: AI can be used to screen existing quinazoline-based drugs and compounds against new targets, potentially identifying new therapeutic uses for established medicines. nih.gov

The integration of AI and ML into the drug discovery pipeline has the potential to reduce the time and cost associated with bringing new quinazoline-based therapies to the clinic.

Exploration of Prodrug Strategies for Optimized Pharmacokinetic Profiles

Even a highly potent and selective derivative of this compound may fail in clinical development due to poor pharmacokinetic properties, such as low solubility, poor absorption, or rapid metabolism. Prodrug strategies offer a promising approach to overcome these challenges.

A prodrug is an inactive or less active form of a drug that is converted into the active parent drug in the body through enzymatic or chemical reactions. By modifying the parent molecule with a promoiety, it is possible to improve its physicochemical properties and pharmacokinetic profile.

For quinazoline derivatives, prodrug strategies could be employed to:

Enhance Aqueous Solubility: Attaching a polar promoiety, such as a phosphate (B84403) or an amino acid, can increase the water solubility of a poorly soluble compound, making it more suitable for intravenous administration.

Improve Oral Bioavailability: A lipophilic promoiety can be used to increase the absorption of a drug from the gastrointestinal tract.

Target Specific Tissues: A promoiety that is cleaved by an enzyme that is overexpressed in a particular tissue (e.g., a tumor) can be used to achieve targeted drug delivery, thereby increasing efficacy and reducing systemic toxicity. nih.gov

Prolong Drug Action: A promoiety that is slowly cleaved can be used to create a sustained-release formulation of a drug.

The design and synthesis of prodrugs of promising this compound derivatives will be an important area of future research to ensure that these compounds can reach their full therapeutic potential in the clinic. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.